molecular formula C6H5N3OS B2698505 3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole CAS No. 1850510-53-0

3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2698505
CAS No.: 1850510-53-0
M. Wt: 167.19
InChI Key: DPPWERKCRRZNGP-UHFFFAOYSA-N
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Description

3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both thiazole and oxadiazole rings These rings are known for their significant biological and chemical properties The thiazole ring contains sulfur and nitrogen atoms, while the oxadiazole ring contains nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with ethyl 3-oxo-2-(2-arylhydrazono)butanoates to form intermediate compounds, which are then cyclized to yield the desired oxadiazole derivative . The reaction is usually carried out in an ethanolic solution and requires refluxing for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • Sulfathiazole
  • Ritonavir
  • Furazolidone
  • Nitrofurazone

Properties

IUPAC Name

3-methyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-4-8-6(10-9-4)5-2-11-3-7-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPWERKCRRZNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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